N-[(2,3-dimethoxyphenyl)methyl]-2-{1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetamide
Description
This compound features a 1,2,4-benzothiadiazine core modified with three sulfonyl oxygen atoms (1,1,3-trioxo group), a 4-isopropylphenyl substituent at position 2, and an acetamide side chain linked to a 2,3-dimethoxybenzyl group. Its structural complexity arises from the fused heterocyclic system and the electron-withdrawing trioxo group, which may enhance metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[1,1,3-trioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6S/c1-18(2)19-12-14-21(15-13-19)30-27(32)29(22-9-5-6-11-24(22)37(30,33)34)17-25(31)28-16-20-8-7-10-23(35-3)26(20)36-4/h5-15,18H,16-17H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFRTPRLYOSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetamide, identified by its CAS number 951486-80-9, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including an acetamide moiety and a benzothiadiazine core. The molecular formula is with a molecular weight of 523.6 g/mol. Its structural complexity suggests various interactions within biological systems.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O6S |
| Molecular Weight | 523.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiadiazine have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Anticancer Potential
The anticancer activity of this compound has been suggested through in vitro assays targeting various cancer cell lines. For example, studies have demonstrated that structurally related compounds can inhibit the growth of cancer cells by inducing apoptosis or blocking cell cycle progression.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds similar to this structure have been noted to inhibit key enzymes involved in cellular metabolism and proliferation.
- Cell Membrane Disruption : The lipophilicity of the compound allows it to penetrate cell membranes effectively, leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their anticancer effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzothiadiazine derivatives. The results indicated that these compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL for the most potent derivatives .
Study 2: Anticancer Activity
In a recent investigation into the anticancer potential of related compounds, researchers found that certain derivatives significantly inhibited the proliferation of breast cancer (MCF7) and colon cancer (HCT116) cell lines. The IC50 values ranged from 0.1 to 0.5 µM, indicating high potency . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 3: Mechanistic Insights
A review article discussed the mechanisms through which benzothiadiazine derivatives exert their effects on cancer cells. It was noted that these compounds could induce apoptosis via the mitochondrial pathway and modulate signaling pathways associated with cell survival .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity , particularly in medicinal chemistry. Compounds with similar benzothiadiazine moieties have been studied for their antitumor , antimicrobial , and anti-inflammatory properties. Research indicates that derivatives of benzothiadiazines exhibit significant activity against cancer cell lines and pathogens.
Case Studies
- Anticancer Activity : A study demonstrated that benzothiadiazine derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, suggesting that N-[(2,3-dimethoxyphenyl)methyl]-2-{...} could be further explored for similar effects.
- Antimicrobial Properties : Compounds with similar structures have been tested against bacterial strains, showing effectiveness in inhibiting growth and suggesting a potential role in developing new antibiotics.
Synthetic Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{...} can serve as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Synthesis Techniques
The synthesis typically involves:
- Multi-step reactions : Controlled conditions are crucial for high yield and purity.
- Chromatography : High-performance liquid chromatography (HPLC) is often employed to monitor reaction progress and purify intermediates.
Material Science
The compound's unique properties may also find applications in material science. Its structural characteristics could be utilized in the development of novel materials with specific electronic or optical properties.
Potential Applications
- Polymer Chemistry : As a functional monomer, it could be incorporated into polymers to enhance their properties.
- Nanotechnology : The compound's ability to interact at the molecular level may be harnessed for developing nanoscale devices or materials.
Analytical Chemistry
Due to its complex structure, N-[(2,3-dimethoxyphenyl)methyl]-2-{...} can be used as a reference compound in analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Analysis
- Spectroscopic Studies : It can aid in understanding the behavior of similar compounds under various conditions.
- Standardization : The compound may serve as a standard for calibrating analytical instruments due to its well-defined structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Benzothiadiazine Derivatives
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (): Shares a trioxo-benzothiazole core but lacks the dihydrothiadiazine ring. Crystallographic data (R factor = 0.039) indicates planar geometry, which may limit conformational flexibility compared to the benzothiadiazine system .
Pyrazolo-Benzothiazine Derivatives
- 2-(3,4-Dimethyl-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (): Incorporates a pyrazole-fused benzothiazine core with a 5,5-dioxo group. X-ray data (mean C–C = 0.006 Å) confirms steric rigidity due to fluorine substitution .
Substituent Analysis
Acetamide Side Chains
- N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide (): Contains a benzimidazole-oxadiazole core instead of benzothiadiazine.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
